N-(5-methylisoxazol-3-yl)-3-tosylpropanamide
Description
N-(5-Methylisoxazol-3-yl)-3-tosylpropanamide is a sulfonamide derivative featuring a 5-methylisoxazole ring linked to a propanamide chain modified with a tosyl (p-toluenesulfonyl) group. This compound combines a heterocyclic isoxazole moiety, known for its role in medicinal chemistry, with a sulfonamide bridge and a tosylpropanamide tail, which may influence solubility, stability, and bioactivity.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-3-5-12(6-4-10)21(18,19)8-7-14(17)15-13-9-11(2)20-16-13/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZHNGUHYBIKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-3-tosylpropanamide typically involves the reaction of 5-methylisoxazole with tosyl chloride and a suitable amide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-3-tosylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Table 2: Key Spectral Differences
Biological Activity
N-(5-methylisoxazol-3-yl)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that combines an isoxazole ring with a tosyl group, which may contribute to its biological properties. The isoxazole moiety is known for its role in various pharmacological activities, including anti-inflammatory and antimicrobial effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an enzyme inhibitor, particularly against carbonic anhydrases, which are crucial in physiological processes such as acid-base balance and fluid secretion.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active site of carbonic anhydrases, disrupting the conversion of carbon dioxide to bicarbonate.
- Anti-inflammatory Activity : Preliminary studies suggest it may inhibit pro-inflammatory cytokines and other markers associated with inflammation .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Research Findings
Recent investigations have focused on the pharmacological profiles of compounds related to this compound. Key findings include:
- Inhibition Studies : Compounds with similar structures have shown varying degrees of inhibition against COX enzymes, with some achieving over 80% reduction in COX-2 expression .
- Cytokine Modulation : The modulation of pro-inflammatory cytokines like IL-1β and C-reactive protein has been noted in studies involving isoxazole derivatives, indicating potential therapeutic applications in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
